6,7-Desmethylene drospirenone 6,7-Desmethylene drospirenone An intermediate in the synthesis of Drospirenone. Drospirenone impurity.
Brand Name: Vulcanchem
CAS No.: 67372-68-3
VCID: VC21348263
InChI: InChI=1S/C23H30O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h11,15-18,20H,3-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1
SMILES: CC12CCC(=O)C=C1CCC3C2CCC4(C3C5CC5C46CCC(=O)O6)C
Molecular Formula: C23H30O3
Molecular Weight: 354.5 g/mol

6,7-Desmethylene drospirenone

CAS No.: 67372-68-3

Cat. No.: VC21348263

Molecular Formula: C23H30O3

Molecular Weight: 354.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

6,7-Desmethylene drospirenone - 67372-68-3

CAS No. 67372-68-3
Molecular Formula C23H30O3
Molecular Weight 354.5 g/mol
IUPAC Name (1'R,2'R,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione
Standard InChI InChI=1S/C23H30O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h11,15-18,20H,3-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1
Standard InChI Key DYIJDDWIJGVQBE-PJPXKQQPSA-N
Isomeric SMILES C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C
SMILES CC12CCC(=O)C=C1CCC3C2CCC4(C3C5CC5C46CCC(=O)O6)C
Canonical SMILES CC12CCC(=O)C=C1CCC3C2CCC4(C3C5CC5C46CCC(=O)O6)C
Appearance White Solid
Melting Point 177-179°C

Chemical Structure and Properties

Molecular Identification

6,7-Desmethylene drospirenone is characterized by its chemical formula C23H30O3 and a molecular weight of 354.5 g/mol . The compound features a complex pentacyclic structure with eight defined stereocenters that contribute to its specific three-dimensional configuration and biological interactions . Its IUPAC name, (1'R,2'R,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione, reflects this stereochemical complexity and specific molecular arrangement .

Physicochemical Properties

The physicochemical properties of 6,7-Desmethylene drospirenone influence its behavior in biological systems and analytical processes. Table 1 summarizes the key properties of this compound as documented in authoritative chemical databases.

Table 1: Physicochemical Properties of 6,7-Desmethylene Drospirenone

PropertyValue
Molecular FormulaC23H30O3
Molecular Weight354.5 g/mol
XLogP32.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Topological Polar Surface Area43.4 Ų
Heavy Atom Count26
Defined Atom Stereocenter Count8

The XLogP3 value of 2.9 indicates moderate lipophilicity, suggesting a reasonable balance between aqueous solubility and membrane permeability . The absence of hydrogen bond donors, combined with three hydrogen bond acceptors, provides insights into its potential interaction patterns with biological macromolecules . The topological polar surface area of 43.4 Ų further characterizes its molecular properties relevant to potential drug absorption and distribution mechanisms .

Identification and Nomenclature

Registry and Identification Numbers

6,7-Desmethylene drospirenone is registered under various identification systems used in chemical databases and regulatory frameworks. These identifiers are essential for unambiguous reference to the compound in scientific literature, databases, and regulatory documentation.

Table 2: Identification Numbers for 6,7-Desmethylene Drospirenone

Identifier TypeValue
CAS Number67372-68-3
PubChem CID13505844
European Community (EC) Number812-803-0
UNII3N90W9C3DW
DSSTox Substance IDDTXSID50217727
InChIKeyDYIJDDWIJGVQBE-PJPXKQQPSA-N

These identification numbers facilitate precise tracking and referencing of the compound across different chemical databases and regulatory frameworks .

Synonyms and Alternative Names

SynonymContext
Drospirenone impurity AEuropean Pharmacopoeia
6,7-Demethylene DrospirenoneAlternative nomenclature
6,7-DesmethylenedrospirenoneAlternative nomenclature
Drospirenone impurity, 6,7-desmethylene drospirenoneUnited States Pharmacopeia
15beta,16beta-Methylene-3-oxo-17alpha-pregn-4-ene-21,17-carbolactoneChemical nomenclature

This diversity in naming conventions underscores the compound's significance in different contexts, particularly in pharmaceutical quality control and regulatory frameworks .

Analytical Detection and Quantification

Importance in Pharmaceutical Quality Control

The detection and quantification of 6,7-Desmethylene drospirenone in pharmaceutical preparations containing drospirenone is crucial for quality control and safety assessment. Regulatory agencies, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), establish acceptable limits for impurities like 6,7-Desmethylene drospirenone to ensure the quality and safety of medications.

Analytical Methodologies

Research efforts have been directed towards developing robust analytical methods for the detection and quantification of 6,7-Desmethylene drospirenone in drospirenone drug products. These analytical approaches typically employ sophisticated instrumental techniques including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Such methodologies enable precise measurement of impurity levels, ensuring compliance with regulatory standards for pharmaceutical quality and safety.

The development of these analytical methods represents a significant contribution to pharmaceutical quality assurance, allowing manufacturers to monitor and control the presence of 6,7-Desmethylene drospirenone in drospirenone-containing medications.

GHS Hazard StatementDescriptionHazard Category
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H312Harmful in contact with skinAcute toxicity, dermal (Category 4)
H332Harmful if inhaledAcute toxicity, inhalation (Category 4)
H361Suspected of damaging fertility or the unborn childReproductive toxicity (Category 2)

These hazard classifications necessitate appropriate precautionary measures when handling the compound in laboratory or industrial settings .

Structural Relationship to Drospirenone

Structural Comparison

6,7-Desmethylene drospirenone differs from drospirenone by lacking a methylene group at positions 6 and 7 of its molecular structure. This structural variation, though subtle, results in distinct physicochemical properties and potentially different biological activities compared to the parent compound.

Research Applications and Chemical Behavior

Chemical Reactivity

The chemical behavior of 6,7-Desmethylene drospirenone involves various reactions typical of steroid compounds, including oxidation, reduction, and hydrolysis. The presence of specific functional groups in its structure allows for potential reactions with electrophiles and nucleophiles, potentially leading to derivatives with different pharmacological properties.

Crystal Structure Information

The PubChem database contains information about the crystal structure of 6,7-Desmethylene drospirenone, with associated CCDC (Cambridge Crystallographic Data Centre) Number 282605 . This crystallographic data provides valuable insights into the three-dimensional arrangement of atoms in the solid state, which is crucial for understanding structure-activity relationships and potential binding interactions with biological targets.

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